5-Chloro-6-iodo-3-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-iodo-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNNXNTWARSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282786 | |
| Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394373-21-7 | |
| Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Iodo 3 Nitropyridin 2 Amine
Reactivity at the Amine Group (C2-position)
Reactions involving electrophilic attack on the amino nitrogen, such as acylation or alkylation, are feasible but may require forcing conditions compared to more electron-rich anilines. The lone pair of electrons on the nitrogen is less available due to resonance delocalization into the nitro-activated ring system. Consequently, stronger electrophiles or catalytic activation might be necessary to achieve efficient transformation at this site.
Diazotization of the C2-amine group using reagents like sodium nitrite (B80452) in an acidic medium would produce a diazonium salt. This intermediate is typically unstable and can serve as a precursor for various functional groups. For 2-aminopyridines, such diazonium salts can be particularly reactive, often leading to the formation of 2-pyridone derivatives upon reaction with water. Alternatively, Sandmeyer-type reactions could potentially be employed to replace the diazonium group with other substituents, although the yields and feasibility would be highly dependent on the stability of the diazonium intermediate in this specific, highly substituted system.
Reactivity of the Halogen Substituents (C5-Chloro and C6-Iodo)
The halogen atoms at the C5 and C6 positions are the most versatile handles for molecular elaboration, primarily due to the activation provided by the para- and ortho-nitro group, respectively. This activation facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The pyridine (B92270) ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitro group. The reactivity of halogens in SNAr reactions is often dependent on the nucleophile and reaction conditions, with the typical order for leaving group ability being F > Cl > Br > I, based on electronegativity. However, in some cases involving weakly basic nucleophiles like anilines, the order can be inverted (I > Br > Cl > F), where the polarizability and C-X bond strength become more influential. nih.govresearchgate.net
In the case of 5-Chloro-6-iodo-3-nitropyridin-2-amine, substitution can occur at either the C5 or C6 position. The C6-iodo position is para to the nitro group, while the C5-chloro position is ortho. Both positions are activated, but the para position generally experiences stronger activation. Given the competing factors of electronic activation and leaving group ability, selectivity can often be achieved. For instance, reactions with primary amines might preferentially displace the chlorine atom over the alkoxy group in related pyrimidine (B1678525) systems. chemrxiv.org
Table 1: Predicted SNAr Reactivity with Various Nucleophiles
| Nucleophile Type | Reagent Example | Predicted Major Substitution Site | Rationale |
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | C6-Iodo | The C6 position is strongly activated (para to NO2). |
| Nitrogen Nucleophiles | Ammonia (B1221849), Primary/Secondary Amines | C6-Iodo or C5-Chloro | Selectivity is dependent on the amine's steric and electronic properties and reaction conditions. rsc.org |
| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | C6-Iodo | Sulfur nucleophiles are generally soft, favoring reaction at the more polarizable iodine-bearing carbon. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The significant difference in reactivity between aryl iodides and aryl chlorides in the key oxidative addition step allows for highly selective transformations. The C-I bond is much more reactive than the C-Cl bond, enabling selective coupling at the C6 position while leaving the C5-chloro group intact for subsequent reactions.
Suzuki-Miyaura Coupling : This reaction would selectively couple boronic acids or their esters at the C6-iodo position. researchgate.netresearchgate.net This provides a reliable method for introducing new aryl or vinyl substituents.
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling amines with the aryl halide. organic-chemistry.org Due to the higher reactivity of the C-I bond, amination would occur exclusively at the C6 position under controlled conditions. researchgate.net This method is advantageous over SNAr for less reactive amines or when milder conditions are required. nih.gov
Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Selective Position | Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | C6-Iodo | 6-Aryl-5-chloro-3-nitropyridin-2-amine |
| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP or Xantphos | C6-Iodo | 6-(Amino)-5-chloro-3-nitropyridin-2-amine |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | C6-Iodo | 6-(Alkynyl)-5-chloro-3-nitropyridin-2-amine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ | C6-Iodo | 6-(Alkenyl)-5-chloro-3-nitropyridin-2-amine |
Halogen-metal exchange is a method used to generate organometallic reagents, which can then react with various electrophiles. This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-butyllithium). The rate of exchange is significantly faster for iodine than for chlorine. rsc.org Therefore, treating this compound with one equivalent of an organolithium reagent would result in selective metal-halogen exchange at the C6-iodo position, forming a lithiated pyridine intermediate. This potent nucleophile can then be "quenched" by adding an electrophile to introduce a new functional group at the C6 position.
Table 3: Products from Halogen-Metal Exchange and Electrophilic Quenching
| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile | Final Product at C6 |
| n-Butyllithium | 6-Lithio-5-chloro-3-nitropyridin-2-amine | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| n-Butyllithium | 6-Lithio-5-chloro-3-nitropyridin-2-amine | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| n-Butyllithium | 6-Lithio-5-chloro-3-nitropyridin-2-amine | Benzaldehyde (PhCHO) | Secondary Alcohol (-CH(OH)Ph) |
| n-Butyllithium | 6-Lithio-5-chloro-3-nitropyridin-2-amine | Iodine (I₂) | Iodo (regenerated) |
Reactivity of the Nitro Group (C3-position)
The nitro group at the C3 position is a key determinant of the chemical reactivity of this compound. Its strong electron-withdrawing character influences the electron density of the pyridine ring and serves as a primary site for chemical transformations.
The reduction of the nitro group is a common and synthetically valuable transformation. This process can lead to the formation of various functional groups, including amines, hydroxylamines, and azoxy compounds, depending on the reducing agent and reaction conditions employed.
The most frequently reported reduction of this compound is its conversion to the corresponding 5-Chloro-6-iodo-pyridine-2,3-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds. The reduction is typically achieved using metal-based reducing agents in acidic media.
Common Reduction Methods and Their General Outcomes:
| Reducing Agent | Typical Product(s) | General Observations |
| SnCl₂ / HCl | Primary Amine | A widely used and effective method for the reduction of aromatic nitro compounds. It is generally chemoselective for the nitro group in the presence of halogens. acsgcipr.orggoogle.com |
| Fe / HCl or Fe / NH₄Cl | Primary Amine | A classical and cost-effective method for nitro group reduction. The reaction conditions can often be milder than with SnCl₂. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Primary Amine, potential dehalogenation | Highly efficient but may lead to the reduction of other functional groups, including dehalogenation, particularly of the iodo group. The choice of catalyst and conditions is crucial for selectivity. commonorganicchemistry.comorganic-chemistry.org |
While detailed studies on the reduction of this compound to hydroxylamine (B1172632) or azoxy derivatives are not extensively documented in the literature, these transformations are generally accessible for nitroaromatic compounds under specific conditions. For instance, milder reducing agents or controlled reaction conditions can favor the formation of the intermediate hydroxylamine. The formation of azoxy compounds typically occurs under basic conditions with certain reducing agents.
A patent for the synthesis of AMPK activators describes the reduction of this compound to 5-chloro-6-iodo-pyridine-2,3-diamine using tin(II) chloride. google.com Although specific yields and detailed reaction parameters for a range of substrates are not provided, this indicates the successful application of this method for this particular substrate.
The nitro group exerts a profound influence on the reactivity of the pyridine ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution (EAS) while simultaneously activating it for nucleophilic aromatic substitution (SNAr). cymitquimica.comjsynthchem.com
The deactivating effect for EAS is due to the significant reduction in electron density of the pyridine ring, making it less susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group.
Conversely, the electron deficiency created by the nitro group makes the pyridine ring an excellent substrate for SNAr reactions. Nucleophiles are preferentially attacked at the positions ortho and para to the nitro group, where the negative charge of the Meisenheimer complex intermediate can be effectively stabilized by resonance. In the case of this compound, the positions activated for nucleophilic attack are C2 and C6.
Regioselectivity and Chemoselectivity in Multi-functionalized Pyridine Transformations
The presence of multiple functional groups—amino, nitro, chloro, and iodo—on the pyridine ring of this compound raises important questions of regioselectivity and chemoselectivity in its chemical transformations.
In the context of nucleophilic aromatic substitution , the positions ortho (C2) and para (C6) to the strongly activating nitro group are the most likely sites for nucleophilic attack. The existing amino group at C2 would likely be a poor leaving group. Therefore, nucleophilic substitution would be expected to occur at the C6 position, displacing the iodo group. The relative leaving group ability (I > Cl) would also favor substitution at the C6 position.
Regarding chemoselectivity in reductions , the primary goal is often the selective reduction of the nitro group without affecting the halogen substituents. The choice of reducing agent is critical to achieve this selectivity.
Selectivity of Common Reducing Agents for Nitro Groups in the Presence of Halogens:
| Reducing Agent | Selectivity |
| SnCl₂ / HCl | Generally high selectivity for the nitro group over aryl halides. |
| Fe / Acid | Typically shows good chemoselectivity for the nitro group. |
| Catalytic Hydrogenation (H₂/Pd-C) | Risk of dehalogenation, especially for more reactive halogens like iodine. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) with additives | Can be a selective system for nitro reduction depending on the additives and reaction conditions. jsynthchem.com |
Given the presence of both chloro and iodo substituents, catalytic hydrogenation would likely be a less desirable method due to the high probability of deiodination. Metal/acid combinations such as SnCl₂/HCl or Fe/HCl are generally preferred for the chemoselective reduction of the nitro group in such polyhalogenated systems.
Reaction Mechanisms and Kinetic Studies of Transformations
The reduction of the nitro group by SnCl₂ in acidic medium is believed to proceed through a series of single-electron transfers from Sn(II) to the nitro group. The reaction involves the formation of nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine. acsgcipr.orgvedantu.com The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.
The mechanism of nucleophilic aromatic substitution on this substrate would follow the general SNAr pathway. This involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring (likely C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (iodide) restores the aromaticity of the ring.
Kinetic studies on related systems, such as the reactions of substituted pyridines with nucleophiles, often utilize Hammett plots to correlate reaction rates with the electronic properties of the substituents. rsc.orgrsc.orgresearchgate.netsciepub.com Such studies on this compound or closely related analogs would be valuable in quantifying the electronic effects of the various substituents on its reactivity and in elucidating the rate-determining steps of its transformations.
Advanced Chemical Derivatization and Analog Synthesis Utilizing the 5 Chloro 6 Iodo 3 Nitropyridin 2 Amine Scaffold
Design and Synthesis of Novel Pyridine-Based Derivatives and Analogues
The 5-chloro-6-iodo-3-nitropyridin-2-amine scaffold is a highly functionalized and versatile building block for the synthesis of novel pyridine-based derivatives. Its structure incorporates four distinct reactive sites: a nucleophilic amino group, an electron-withdrawing nitro group, and two different halogen atoms (chloro and iodo) at positions amenable to substitution. This arrangement allows for a systematic and combinatorial approach to the design of new analogues.
The differential reactivity of the carbon-halogen bonds is a key feature for selective functionalization. The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling site-selective modifications. For instance, Suzuki, Stille, Sonogashira, or Heck couplings can be performed preferentially at the C6-iodo position, leaving the C5-chloro position intact for subsequent transformations.
Conversely, the chloro group at C5, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. The amino group at C2 can be acylated, alkylated, or used as a directing group in subsequent reactions. The nitro group at C3 can be readily reduced to an amino group, which opens up a vast array of further derivatization possibilities, including diazotization and cyclization reactions.
This multi-handle nature of the scaffold facilitates the generation of libraries of substituted pyridines where each substituent can be systematically varied to explore structure-activity relationships (SAR) in medicinal chemistry research.
Table 1: Potential Cross-Coupling Reactions at the C6-Iodo Position
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl/heteroaryl-5-chloro-3-nitropyridin-2-amine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-5-chloro-3-nitropyridin-2-amine |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | 6-Alkenyl-5-chloro-3-nitropyridin-2-amine |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu) | 6-Amino-5-chloro-3-nitropyridin-2-amine derivative |
Construction of Fused Heterocyclic Systems from the Pyridine (B92270) Core
The strategic placement of functional groups on the this compound core makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The general approach involves the chemical modification of the initial functional groups, primarily the reduction of the nitro group to an amine, to create vicinal diamino or amino-functionalized intermediates that can undergo intramolecular or intermolecular cyclization reactions.
Pyrido[2,3-b]pyrazines and Imidazo[4,5-b]pyridines Formation
The synthesis of pyrido[2,3-b]pyrazines from the title scaffold necessitates the formation of a 2,3-diaminopyridine (B105623) intermediate. A plausible synthetic route begins with the reduction of the nitro group at the C3 position to an amine, yielding 5-chloro-6-iodopyridine-2,3-diamine (B3027816). Subsequent reaction of this diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would lead to condensation and cyclization, forming the pyrazine (B50134) ring and yielding the desired pyrido[2,3-b]pyrazine (B189457) core. nih.gov The remaining chloro and iodo substituents offer further sites for diversification.
For the formation of imidazo[4,5-b]pyridines , the same 2,3-diaminopyridine intermediate is key. researchgate.net Reaction of 5-chloro-6-iodopyridine-2,3-diamine with various one-carbon electrophiles, such as aldehydes, orthoesters, or carboxylic acid derivatives, would result in the construction of the imidazole (B134444) ring fused to the pyridine core. nih.govorganic-chemistry.org The choice of the one-carbon source determines the substituent at the C2 position of the resulting imidazo[4,5-b]pyridine system. mdpi.com
Table 2: Proposed Synthesis of Fused Systems from a Diamino Intermediate
| Target System | Intermediate | Reagent | Reaction Type |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine | 5-Chloro-6-iodopyridine-2,3-diamine | 1,2-Dicarbonyl (e.g., glyoxal) | Condensation/Cyclization |
| Imidazo[4,5-b]pyridine | 5-Chloro-6-iodopyridine-2,3-diamine | Aldehyde or Orthoester | Condensation/Cyclization |
Azaindole and Azabenzimidazole Synthesis
The synthesis of azaindoles (pyrrolo[2,3-b]pyridines) is well-facilitated by the 2-amino-6-iodo arrangement on the scaffold. nih.gov A powerful strategy involves a palladium- or copper-catalyzed intramolecular cyclization. For example, a Sonogashira coupling of the this compound with a terminal alkyne would install an alkynyl group at the C6 position. Subsequent reduction of the nitro group, followed by a base- or metal-catalyzed cyclization of the resulting 2-amino-6-alkynylpyridine intermediate, would furnish the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) ring system. nih.gov Alternative strategies, such as the Larock indole (B1671886) synthesis, could also be adapted. nih.gov
The synthesis of azabenzimidazoles (imidazo[4,5-b]pyridines) follows the pathway described in section 4.2.1, as "azabenzimidazole" is a common name for this specific fused heterocyclic system. The process relies on the creation of a 2,3-diaminopyridine intermediate followed by cyclization with a one-carbon electrophile. mdpi.com
Pyrido[2,3-d]pyrimidine (B1209978) Systems
The construction of the pyrido[2,3-d]pyrimidine core from this compound involves a multi-step sequence. nih.gov A common approach begins with the reduction of the nitro group to generate 5-chloro-6-iodopyridine-2,3-diamine. This intermediate can then be reacted with reagents that provide the necessary atoms to form the fused pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of 4-aminopyrido[2,3-d]pyrimidines. jocpr.com Alternatively, condensation with β-ketoesters followed by cyclization can yield more substituted pyrido[2,3-d]pyrimidine derivatives. nih.gov The existing halogen substituents on the pyridine ring provide valuable handles for post-cyclization modifications.
Development of Diverse Compound Libraries for Research Purposes
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small-molecule libraries for high-throughput screening and drug discovery. nih.govmdpi.com The this compound scaffold is exceptionally well-suited for DOS due to its multiple, orthogonally reactive functional groups. nih.gov
A DOS strategy utilizing this scaffold could proceed as follows:
Core Derivatization: In the first stage, the C6-iodo and C5-chloro positions can be independently functionalized. For example, a library of compounds could be generated by performing a Suzuki coupling at the C6 position with a set of 50 different boronic acids. Each of these 50 products could then be subjected to SNAr at the C5 position with a library of 50 different amines, theoretically generating 2,500 unique compounds.
Functional Group Modification: The nitro and amino groups add another layer of diversity. The nitro group can be reduced to an amine, while the primary amino group can be acylated or alkylated.
Scaffold Hopping: The true power of DOS with this starting material lies in its ability to generate different core heterocyclic scaffolds. By applying the cyclization strategies outlined in section 4.2, the initial library of substituted pyridines can be converted into libraries of pyrido[2,3-b]pyrazines, imidazo[4,5-b]pyridines, azaindoles, and pyrido[2,3-d]pyrimidines. This "scaffold hopping" approach allows for the exploration of vastly different regions of chemical space from a single starting material.
This systematic and branched synthetic approach enables the rapid creation of large and diverse compound libraries, which are invaluable for identifying novel biological probes and potential drug leads. nih.govresearchgate.net
Strategies for Modulating Reactivity through Site-Specific Functional Group Interconversions
The controlled, site-specific interconversion of the functional groups on this compound is fundamental to its utility in complex synthesis. The distinct electronic and steric environment of each group allows for selective chemical manipulation.
C6-Iodo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This allows for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions to be performed with high selectivity, leaving the C5-chloro group untouched for later modification.
C5-Chloro Position: The chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group at C3. This allows for the introduction of O-, N-, and S-nucleophiles. After the C6 position has been functionalized, the SNAr reaction can be carried out. Alternatively, if the nitro group is reduced first, the reactivity of the C5-chloro group towards SNAr will decrease, while its suitability for cross-coupling reactions (though still less reactive than C-I) will be enhanced.
C3-Nitro Group: The nitro group's primary role is often as a precursor to a C3-amino group via reduction (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation is a critical step in the synthesis of fused systems like pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, as it creates the necessary 1,2-diamine functionality with the C2-amino group. The reduction of the nitro group also significantly alters the electronic properties of the pyridine ring, increasing its electron density and modifying the reactivity of the other positions.
C2-Amino Group: The primary amino group can undergo standard transformations such as acylation, sulfonylation, and alkylation. It can also be converted into a different functional group via diazotization (Sandmeyer reaction), although this can be challenging on electron-deficient pyridines. More commonly, it serves as a key nucleophile or directing group in cyclization reactions to form fused heterocycles.
By carefully selecting the sequence of these interconversions, chemists can strategically navigate complex synthetic pathways to achieve a desired target molecule with high precision and efficiency.
Table 3: Summary of Site-Specific Functional Group Interconversions
| Position | Functional Group | Possible Transformations | Impact on Reactivity |
|---|---|---|---|
| C6 | Iodo | Pd-catalyzed cross-couplings (Suzuki, Sonogashira, etc.) | Introduces C-C or C-N bonds |
| C5 | Chloro | Nucleophilic Aromatic Substitution (SNAr), Pd-catalyzed cross-couplings (less reactive) | Introduces diverse substituents |
| C3 | Nitro | Reduction to amino | Creates key diamine intermediate for cyclizations; increases ring electron density |
| C2 | Amino | Acylation, alkylation, participation in cyclizations | Protects or modifies the group, enables ring formation |
Theoretical and Computational Investigations of 5 Chloro 6 Iodo 3 Nitropyridin 2 Amine and Its Reactivity
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing a foundational understanding of its stability, polarity, and reactive sites.
Charge Distribution and Bond OrdersA DFT analysis of 5-Chloro-6-iodo-3-nitropyridin-2-amine would calculate the partial atomic charges on each atom. This reveals the polarity of individual bonds and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) centers. The strong electron-withdrawing capacity of the nitro group, combined with the inductive effects of the chlorine and iodine atoms, is expected to render the carbon atoms of the pyridine (B92270) ring significantly electrophilic. The amino group, conversely, acts as an electron-donating group.
Bond order calculations would quantify the degree of double-bond character between atoms, offering insights into the aromaticity and stability of the pyridine ring and the strength of the bonds to its substituents.
Table 1: Hypothetical Representation of Calculated Atomic Charges for this compound This table is for illustrative purposes only, as specific research data is unavailable.
| Atom Number | Element | Hypothetical Partial Charge (a.u.) |
|---|---|---|
| C2 | Carbon | +0.25 |
| C3 | Carbon | +0.15 |
| C4 | Carbon | -0.10 |
| C5 | Carbon | +0.05 |
| C6 | Carbon | +0.18 |
| N1 (ring) | Nitrogen | -0.20 |
| N (amino) | Nitrogen | -0.30 |
| N (nitro) | Nitrogen | +0.50 |
| Cl5 | Chlorine | -0.08 |
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the electron-withdrawing groups would be expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor and highly susceptible to nucleophilic attack. The analysis would also map the spatial distribution of these orbitals, showing that the LUMO is likely concentrated around the pyridine ring, particularly at the carbon atoms bearing the halogen substituents. researchgate.net
Mechanistic Studies of Transformation Reactions using Computational Models
This compound is primed for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group (in this case, likely the chloro or iodo substituent). libretexts.org Computational models can map out the entire reaction pathway, providing a deeper understanding than experimental observation alone.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)
Computational methods can predict the spectroscopic signatures of a molecule with a high degree of accuracy. These predictions are crucial for confirming the identity of a synthesized compound and interpreting experimental data.
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific peaks to the stretching and bending motions of particular functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-Cl and C-I vibrations.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated and compared to experimental spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a rigorous check on the calculated electronic structure.
Mass spectrometry fragmentation patterns can also be explored computationally by modeling the bond dissociations of the ionized molecule to predict the masses of likely fragments.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical first step in understanding the behavior of a molecule, as its three-dimensional structure is intrinsically linked to its properties and reactivity. For this compound, the primary conformational flexibility arises from the rotation around the C2-NH2 bond and the C3-NO2 bond.
Conformational Analysis:
Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule with respect to the dihedral angles of the amino and nitro groups. It is anticipated that the planarity of the pyridine ring will be largely maintained, but the exocyclic amino and nitro groups may exhibit some degree of out-of-plane tilting to alleviate steric strain, particularly due to the bulky iodine atom at the C6 position.
The rotational barrier of the C-N bonds can be calculated to determine the energy required to interconvert between different conformations. The presence of intramolecular hydrogen bonding between the amino group and the nitro group or the ring nitrogen could significantly influence the preferred conformation, leading to a more planar and rigid structure. The relative energies of different stable conformers can be calculated to predict their populations at thermal equilibrium.
A hypothetical conformational analysis might reveal several low-energy conformers. The global minimum energy conformation would likely be the one that best balances steric repulsion and favorable electronic interactions, such as intramolecular hydrogen bonds. The results of such an analysis are often presented in a data table summarizing the key geometrical parameters and relative energies of the stable conformers.
Interactive Data Table: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (H-N-C2-C3) (°) | Dihedral Angle (O-N-C3-C4) (°) | Relative Energy (kcal/mol) |
| A | 0 | 0 | 0.00 |
| B | 180 | 0 | 2.5 |
| C | 0 | 180 | 5.2 |
| D | 180 | 180 | 7.8 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent or at a specific temperature. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, vibrational motions, and intermolecular interactions.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules interact with the different functional groups. The simulation could show the formation and breaking of hydrogen bonds between the amino group and solvent molecules, as well as the solvation of the polar nitro group. The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation can be used to assess the stability of the molecule's conformation. Fluctuations in dihedral angles can also be monitored to observe transitions between different conformational states. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its reactivity and biological activity.
In Silico Approaches for Predicting Synthetic Accessibility and Reactivity
Computational chemistry offers a powerful toolkit for predicting the synthetic accessibility and reactivity of novel compounds like this compound, thereby guiding and streamlining experimental synthetic efforts.
Predicting Synthetic Accessibility:
Software tools that leverage large databases of known chemical reactions can be used to propose retrosynthetic pathways for a target molecule. For this compound, a retrosynthetic analysis might suggest starting from a more readily available substituted pyridine and introducing the functional groups in a stepwise manner. For example, the analysis could propose a pathway involving the nitration of a chloro-iodopyridine precursor, followed by amination.
Computational tools can also assess the feasibility of each proposed synthetic step by considering factors such as the reactivity of the starting materials, the potential for side reactions, and the predicted yield. This in silico assessment can help chemists to prioritize the most promising synthetic routes, saving time and resources in the laboratory.
Predicting Reactivity:
The electronic properties of this compound, which can be calculated using quantum mechanical methods, are key to understanding its reactivity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can all provide valuable insights.
Molecular Electrostatic Potential (MEP): The MEP map would likely show regions of negative potential around the oxygen atoms of the nitro group and the ring nitrogen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the amino group, suggesting their propensity to act as hydrogen bond donors.
Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are crucial for predicting reactivity in pericyclic reactions and nucleophilic/electrophilic substitutions. The HOMO is likely to be localized on the amino group and the pyridine ring, indicating that these are the most nucleophilic sites. The LUMO, on the other hand, would be expected to have significant contributions from the nitro group and the carbon atoms of the pyridine ring, highlighting the molecule's electrophilic character. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Interactive Data Table: Hypothetical Calculated Reactivity Descriptors
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.
By analyzing these and other calculated reactivity indices, chemists can predict how this compound is likely to react with different reagents. For instance, the presence of the electron-withdrawing nitro and halogen groups would activate the pyridine ring towards nucleophilic aromatic substitution. Computational models can be used to predict the most likely sites of substitution and the activation energies for these reactions. This predictive power is invaluable for designing new reactions and for understanding the underlying mechanisms of observed chemical transformations.
Application As a Synthetic Intermediate in Advanced Organic Synthesis
Role as a Precursor to Complex Heterocyclic Scaffolds
5-Chloro-6-iodo-3-nitropyridin-2-amine is recognized as a versatile small molecule scaffold. cymitquimica.com The presence of multiple functional groups on the pyridine (B92270) core allows for sequential and site-selective reactions, making it a valuable precursor for developing more complex heterocyclic systems. The reactivity of the chloro and iodo substituents, combined with the directing effects of the nitro and amine groups, enables chemists to build intricate molecular architectures. These complex scaffolds are foundational in various areas of chemical research, including the development of novel therapeutic agents and functional materials.
Building Block for Molecules in Medicinal Chemistry Research
The structure of this compound is particularly useful in medicinal chemistry, where it functions as a starting material for molecules with potential therapeutic applications. The distinct electronic and steric properties of its functional groups allow for targeted modifications to create derivatives with specific biological activities.
This compound is a valuable intermediate in the synthesis of molecules designed to inhibit specific enzymes, a key strategy in modern drug discovery.
Janus kinase (JAK) Inhibitors : The related 6-chloro-3-nitropyridine moiety has been described as an electrophilic "warhead" in the design of kinase inhibitors. mdpi.com This structural motif is designed to react with specific amino acid residues, such as cysteine, in the active site of enzymes like JAK3. mdpi.com The nitro group activates the chloropyridine for nucleophilic aromatic substitution and helps maintain the molecule in a reactive conformation through intramolecular hydrogen bonding. mdpi.com While direct synthesis of a Janus kinase 2 (JAK2) inhibitor from this compound is not detailed in the provided search results, the chemistry of similar nitropyridine scaffolds is central to the synthesis of polycyclic azaindoles and other compounds that act as inhibitors of the JAK family of enzymes. nih.govnih.gov
Urease Inhibitors : The development of urease inhibitors is an active area of research, particularly for treating infections caused by urease-producing bacteria. nih.gov Various heterocyclic compounds, including those derived from benzothiazole, have shown potent urease inhibition activity. mdpi.com Although a direct synthetic route from this compound to a urease inhibitor is not specified, its nature as a functionalized heterocycle makes it a candidate for elaboration into scaffolds that could target the active site of enzymes like urease. nih.govnih.gov
DNA-dependent protein kinase (DNA-PK) Inhibitors : DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks and is a target for cancer therapy. nih.gov Inhibitors of this enzyme often feature heterocyclic cores, such as imidazo[4,5-c]pyridine-2-ones. nih.gov The synthesis of these complex molecules requires versatile and highly functionalized building blocks. While a specific example using this compound is not available, its potential as a starting material for such complex heterocyclic systems is recognized by its classification as a versatile scaffold. cymitquimica.com
Pyridazin-3(2H)-one derivatives are a class of compounds that have been investigated for their insecticidal properties. nih.gov The synthesis of these and other agrochemical scaffolds often begins with highly substituted aromatic or heterocyclic rings. While there is no direct report of this compound being used to create insecticidal compounds, its structural features are relevant to the synthesis of complex molecules used in this field.
Utility in the Preparation of Advanced Materials
The application of functionalized organic molecules extends beyond medicine into materials science. Specifically, compounds with significant electron delocalization and polarization are explored for their use in advanced optical materials.
Nonlinear Optical (NLO) Materials : Organic molecules with donor and acceptor groups linked by a π-conjugated system can exhibit nonlinear optical (NLO) properties, which are useful in applications like optical data processing and communications. researchgate.net The structure of this compound, featuring electron-donating (amine) and electron-withdrawing (nitro) groups on a conjugated pyridine ring, suggests it could be a precursor for molecules with NLO properties. Theoretical and experimental studies on related aniline (B41778) derivatives, such as 3-chloro 4-fluoro aniline and 2-iodo aniline, have investigated their potential for NLO applications. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Catalytic Systems for Functionalization
The functionalization of pyridine (B92270) rings, particularly those that are electron-deficient, presents a significant challenge in synthetic chemistry due to the deactivation of the ring towards electrophilic substitution and the potential for catalyst inhibition by the nitrogen lone pair. beilstein-journals.org Future research should prioritize the development of novel catalytic systems that can selectively and efficiently functionalize the C-H bonds of 5-Chloro-6-iodo-3-nitropyridin-2-amine.
Transition-metal catalysis has emerged as a powerful tool for C-H functionalization. thieme-connect.comnih.gov Investigations into palladium, rhodium, iridium, and ruthenium-based catalysts could unlock new synthetic pathways. thieme-connect.comnih.gov For instance, directing group strategies could be employed to achieve site-selective C-H activation at the C4 position, a typically less reactive site. nih.gov The development of catalysts that are tolerant to the nitro and amino functionalities will be crucial for the direct modification of the pyridine core without the need for protecting groups.
Furthermore, research into photocatalysis could offer green and efficient alternatives for the functionalization of this electron-deficient heterocycle. rsc.orgacs.org The unique reactivity of pyridinyl radicals, generated through single-electron transfer processes, could be harnessed to introduce a variety of substituents. acs.org
Table 1: Potential Catalytic Systems for Functionalization
| Catalytic Approach | Target Position | Potential Functionalization | Key Research Focus |
| Transition-Metal Catalysis (Pd, Rh, Ir, Ru) | C4 | Arylation, Alkylation, Alkenylation | Ligand design for high selectivity and catalyst stability. |
| Photocatalysis | C4/C6 | Alkylation, Acylation | Development of suitable photosensitizers and understanding reaction mechanisms. |
| Organocatalysis | Various | Asymmetric transformations | Design of chiral catalysts for enantioselective functionalization. |
Exploration of Unconventional Reactivity and Cascade Transformations
The inherent reactivity of the multiple functional groups in this compound opens the door to exploring unconventional transformations and designing elegant cascade reactions. The presence of chloro, iodo, and nitro groups on the same pyridine ring allows for sequential and site-selective cross-coupling reactions.
Future work could focus on leveraging the differential reactivity of the C-Cl and C-I bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C6 position, followed by a subsequent transformation at the C5 position. This stepwise approach would enable the synthesis of complex, multi-substituted pyridine derivatives.
Additionally, the nitro group can serve as a versatile functional handle. Its reduction to an amino group would provide a new site for derivatization. Moreover, the interplay between the amino and nitro groups could be exploited in cascade reactions, leading to the formation of fused heterocyclic systems. A particularly interesting avenue would be the investigation of ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) reactions to transform the pyridine skeleton into other heterocyclic systems. chemrxiv.org
Asymmetric Synthesis and Chiral Derivatization
The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. chim.itrsc.org Future research should focus on the development of methods for the asymmetric synthesis of derivatives of this compound.
One promising approach is the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions to introduce chiral substituents. chim.itacs.org Another avenue is the catalytic asymmetric reduction of the pyridine ring to generate chiral piperidine (B6355638) derivatives, which are common motifs in bioactive molecules. nih.gov The development of enantioselective methods for the functionalization of the exocyclic amino group or for the introduction of a chiral center at the C4 position would be highly valuable. chim.it
The synthesis of a library of chiral derivatives would allow for the exploration of their stereochemistry-dependent biological activities and their potential as chiral ligands or catalysts in asymmetric synthesis. rsc.org
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. mdpi.comsci-hub.se The integration of the synthesis and functionalization of this compound with flow chemistry methodologies represents a significant future research direction.
Continuous flow processes can be developed for the nitration, chlorination, and iodination steps involved in the synthesis of the parent compound, potentially leading to higher yields and purity. researchgate.netresearchgate.netacs.org Furthermore, flow reactors can be utilized for the subsequent functionalization reactions, such as cross-coupling and C-H activation, allowing for rapid reaction optimization and library synthesis. mdpi.com
Automated synthesis platforms, combining flow chemistry with real-time reaction monitoring and machine learning algorithms, could accelerate the discovery of new derivatives with desired properties. This high-throughput approach would be particularly valuable for exploring the vast chemical space accessible from this versatile building block.
Expanding the Scope of Application to Emerging Fields beyond Current Knowledge
While the current applications of this compound are likely within the realms of medicinal and materials chemistry, its unique electronic and structural properties suggest potential for use in a broader range of emerging fields. researchgate.netlifechemicals.comresearchgate.netfrontiersin.orgnih.gov
Future research could explore the use of its derivatives as:
Organic electronic materials: The electron-deficient nature of the pyridine ring, which can be further tuned by functionalization, makes these compounds potential candidates for n-type organic semiconductors. acs.org
Luminescent materials: The extended π-systems that can be constructed through cross-coupling reactions could lead to novel fluorescent probes and organic light-emitting diode (OLED) materials.
Chemosensors: The pyridine nitrogen and the amino group can act as binding sites for metal ions or other analytes, making these compounds scaffolds for the development of selective chemosensors. researchgate.net
Supramolecular chemistry: The potential for hydrogen bonding and π-stacking interactions could be exploited in the design of self-assembling materials and molecular cages.
By exploring these uncharted territories, the full potential of this compound as a key molecular scaffold can be realized.
Q & A
Q. What are the common synthetic routes for 5-Chloro-6-iodo-3-nitropyridin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example:
Start with a pyridine precursor (e.g., 2-aminopyridine) and introduce chlorine via electrophilic substitution using Cl₂ or SO₂Cl₂ .
Iodination at the 6-position can be achieved using N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) .
Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ ratios to avoid over-nitration .
- Optimization : Vary temperature (40–80°C), solvent (polar aprotic like DMF), and stoichiometry. Monitor intermediates via TLC or HPLC. Use quenching steps to isolate intermediates and minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- FTIR : Look for N-H stretching (~3300 cm⁻¹), nitro group asymmetric/symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-I stretches (~500 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm). The amino group shows broad singlet (~5 ppm). Chlorine and iodine substituents induce deshielding in adjacent carbons .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 314 (for C₅H₄ClIN₃O₂) with isotopic patterns characteristic of Cl and I .
Q. What are the solubility and stability considerations for this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, DMF, or dichloromethane (high solubility). Limited solubility in water; adjust pH (acidic/basic) for aqueous compatibility .
- Stability : Store at –20°C in inert atmosphere. Avoid prolonged exposure to light (risk of nitro group reduction). Monitor decomposition via HPLC under accelerated conditions (40–60°C for 48 hours) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and guide experimental design for functionalization of this compound?
- Methodological Answer :
- Use density functional theory (DFT) with B3LYP/6-311++G** basis sets to calculate:
Electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, amino group as electron-donating) .
Transition-state energies for substitution reactions (e.g., Suzuki coupling at the 6-iodo position) .
- Validate predictions with kinetic studies (e.g., varying catalysts: Pd(PPh₃)₄ vs. CuI).
Q. What strategies can resolve contradictions in reported catalytic activity data for derivatives of this compound across studies?
- Methodological Answer :
Theoretical Alignment : Cross-reference data with molecular docking simulations (e.g., binding affinity to target enzymes) to identify outliers .
Controlled Replication : Reproduce experiments under standardized conditions (solvent purity, catalyst loading, inert atmosphere) .
Meta-Analysis : Use statistical tools (ANOVA, PCA) to isolate variables (e.g., substituent effects) contributing to discrepancies .
Q. How can factorial design be applied to study substituent effects on the physicochemical properties of this compound derivatives?
- Methodological Answer :
- Design : Use a 2³ factorial design to evaluate three factors: substituent type (e.g., -CH₃, -OCH₃), position (para/meta), and reaction time (12–24 hours) .
- Response Variables : Melting point, solubility, and bioactivity (e.g., IC₅₀ in enzyme assays).
- Analysis : Apply ANOVA to identify significant interactions. For example, nitro group position may synergize with iodine substitution to enhance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
